molecular formula C17H22ClNO B2733618 N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride CAS No. 1049695-95-5

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B2733618
CAS No.: 1049695-95-5
M. Wt: 291.82
InChI Key: SUSBWRIJXPEFFJ-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C17H21NO.HCl. It is typically found as a white or pale yellow crystalline powder and is soluble in water and some organic solvents . This compound is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride can be synthesized through a series of reactions involving benzylation and amination. The process begins with the reaction of 1-benzyl-4-methoxyphenylethylene with benzyl bromide to form N-benzyl-4-methoxyphenylethylene. This intermediate is then reacted with propylamine through an amination reaction to yield N-benzyl-1-(4-methoxyphenyl)propan-2-amine. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amine derivatives .

Scientific Research Applications

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction influences various physiological processes, including mood regulation and neurotransmission.

Comparison with Similar Compounds

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N-benzyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;/h3-11,14,18H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSBWRIJXPEFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049695-95-5
Record name 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHJ7LE5LLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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